BRD4 Inhibitor-10

Vue d'ensemble

Description

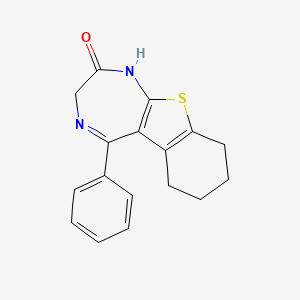

BRD4 Inhibitor-10 is a potent BRD4-BD1 inhibitor extracted from patent WO2015022332A1, Compound II-25, with an IC50 of 8 nM . It plays a significant role in transcriptional regulation, chromatin remodeling, DNA damage repair, and cell proliferation .

Synthesis Analysis

In the discovery of novel bromodomain-containing protein 4 (BRD4) small molecule inhibitors, compounds were designed and synthesized based on ABBV-075 through scaffold hopping . Another study involved the design and synthesis of 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis

The molecular structure of BRD4 Inhibitor-10 has been studied using various in silico approaches such as QSAR techniques, molecular docking, and molecular dynamics simulations . The structural alignment of 297 BRD4-BD1 complexes shows a high level of similarity between the structures of BRD4-BD1, regardless of the bound ligand .Chemical Reactions Analysis

BRD4 inhibitors have shown significant anti-angiogenic effects in chick embryo chorioallantoic membrane (CAM) and yolk sac membrane (YSM) models . They also directly suppress the viability and tube formation of human umbilical vascular endothelial cells (HUVECs) . Furthermore, they inhibit the phosphorylation of c-jun and c-fos, important members of activating protein-1 (AP-1) transcription factor complexes that enhance angiogenesis .Applications De Recherche Scientifique

Cancer Therapy: Colorectal Cancer

BRD4 Inhibitor-10 has been identified as a significant therapeutic agent in the treatment of colorectal cancer. It inhibits the growth and metastasis of tumor cells by targeting the BRD4 protein, which plays a crucial role in cancer progression. The inhibitor has shown promising results in reducing tumor cell viability and limiting distal metastasis, particularly by regulating proteins involved in epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis .

Drug Development: Molecular Dynamics Simulations

In the realm of drug development, BRD4 Inhibitor-10 serves as a model compound for the discovery of novel inhibitors. Through in silico approaches like molecular docking and molecular dynamics simulations, researchers can explore the interactions between BRD4 inhibitors and their target proteins. This aids in the design of new compounds with high activity and favorable ADMET profiles, paving the way for the development of more effective BRD4 inhibitors .

Radiation Therapy: Enhancing Radioresistance

BRD4 Inhibitor-10 has been found to play a role in the DNA damage response (DDR). Inhibition of the BRD4 isoform B with small-molecule inhibitors like JQ1, which is similar in function to BRD4 Inhibitor-10, can promote cancer cell survival following ionizing radiation. This is associated with increased H2AX phosphorylation and a more rapid recovery from DNA damage checkpoints, suggesting a potential application in enhancing radioresistance during cancer treatment .

Epigenetic Research: Histone Modification

BRD4 is an epigenetic regulator that recognizes acetylated lysine residues in histones. BRD4 Inhibitor-10, by targeting BRD4, can help in understanding the role of histone modifications in gene expression. This has implications for research into various diseases, including cancer, where epigenetic dysregulation is a common feature .

Cardiovascular Research

BRD4 Inhibitor-10 may have potential applications in cardiovascular research. BRD4 has been implicated in the regulation of genes involved in endothelial cell function and leukocyte capture. By inhibiting BRD4, researchers can study its role in cardiovascular diseases and potentially develop new therapeutic strategies .

Mécanisme D'action

Target of Action

The primary target of BRD4 Inhibitor-10 is Bromodomain-containing protein 4 (BRD4) . BRD4 is an epigenetic regulator that localizes to DNA via binding to acetylated histones . It controls the expression of therapeutically important gene regulatory networks through the recruitment of transcription factors to form mediator complexes, phosphorylating RNA polymerase II, and by its intrinsic histone acetyltransferase activity .

Mode of Action

BRD4 Inhibitor-10 interacts with BRD4 by disrupting the protein-protein interactions between BRD4 and acetylated lysine . This interaction effectively blocks cell proliferation in cancer, cytokine production in acute inflammation, and so forth . Upon ionizing radiation, BRD4 isoform B binds acetylated histones and recruits condensin II .

Biochemical Pathways

BRD4 Inhibitor-10 affects several biochemical pathways. It suppresses the expression of c-MYC and directly inhibits tumor cell proliferation . It also blocks the proliferation of tumor-associated macrophages (TAMs) through multiple mechanisms, partly by reducing the expression and secretion of macrophage colony-stimulating factor CSF1 by tumor cells . BRD4 Inhibitor-10 inhibits CSF1 expression through suppressing BRD4 and its target HIF1α .

Pharmacokinetics

It’s worth noting that the therapeutic efficacy of brd4 inhibitors in general can vary depending on the disease subtype . The development of BRD4 inhibitors involves strategies such as the design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors .

Result of Action

The action of BRD4 Inhibitor-10 leads to significant molecular and cellular effects. It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . Treatment with BRD4 inhibitors displaces BRD4 at super-enhancers, leading to RNA Pol II disassociation from gene promoters and transcriptional suppression .

Action Environment

The action, efficacy, and stability of BRD4 Inhibitor-10 can be influenced by various environmental factors. For instance, the therapeutic efficacy of BRD4 inhibitors can vary depending on the disease subtype . Furthermore, the development of BRD4 inhibitors involves strategies that consider the unique C-terminal extra-terminal (ET) domain of BET proteins . These strategies highlight the importance of the action environment in the effectiveness of BRD4 inhibitors.

Safety and Hazards

Propriétés

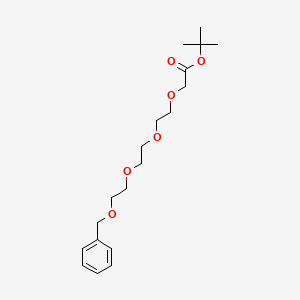

IUPAC Name |

2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFGQQDKBYVNAS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001105413 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BRD4 Inhibitor-10 | |

CAS RN |

1660117-38-3 | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660117-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.